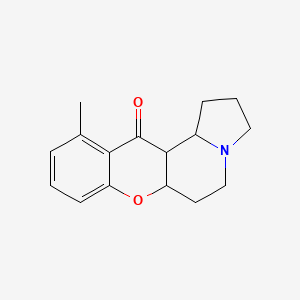

Elaeocarpine

CAS No.: 30891-89-5

Cat. No.: VC18976255

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30891-89-5 |

|---|---|

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | 11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |

| Standard InChI | InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |

| Standard InChI Key | DXTYYNIKCKARPP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |

Introduction

Phytochemical Context of the Elaeocarpus Genus

Taxonomic and Ecological Overview

The Elaeocarpus genus (family Elaeocarpaceae) thrives in tropical and subtropical regions, with species like E. floribundus (Indian Olive) and E. sylvestris being integral to traditional medicinal systems . These plants are characterized by fibrous fruits, serrated leaves, and flowers arranged in racemes, with anatomical features such as cyclocytic stomata and lignified xylem fibers contributing to their taxonomic identification .

Key Bioactive Constituents

Phytochemical analyses of Elaeocarpus species have identified a wide array of compounds:

-

Terpenoids: Diterpenoids (e.g., compounds 1–11 in E. floribundus) and triterpenes like β-sitosterol .

-

Phenolic Compounds: Gallic acid, umbelliferone, and scopoletin, isolated from E. sylvestris and E. floribundus seeds .

-

Alkaloids: Recent synthetic efforts have focused on Elaeocarpus-specific alkaloids, such as elaeocarfolines, which share structural motifs with putative Elaeocarpine .

Table 1 summarizes major compounds isolated from Elaeocarpus species:

Structural and Synthetic Insights into Elaeocarpus Alkaloids

Proposed Framework for Elaeocarpine

While Elaeocarpine remains uncharacterized in the provided literature, related alkaloids from Elaeocarpus exhibit a tetrahydrobenzopyran-4-one core. For instance, elaeocarfolines feature a fused tricyclic system formed via an aldol/dehydration/oxa-Michael cascade, followed by an NbCl₅-mediated intramolecular Mannich reaction to establish stereochemical complexity . This synthetic pathway, achieving six alkaloids in 6–10 steps, suggests that Elaeocarpine may share analogous biosynthetic routes.

Synthetic Methodologies

Key steps in alkaloid synthesis include:

-

Aldol Condensation: To construct the benzopyran scaffold.

-

Oxa-Michael Addition: For oxygen heterocycle formation.

-

Mannich Reaction: Catalyzed by NbCl₅ to form the C ring and control stereochemistry .

Such modular strategies enable diversification, as seen in the Eschenmoser sulfide contraction used to append side chains in elaeocarfoline A/B . These methods provide a template for hypothesizing Elaeocarpine’s synthetic accessibility.

Biological Activities of Related Compounds

Antimicrobial and Antioxidant Efficacy

Extracts from E. floribundus seeds demonstrate potent activity against Bacillus subtilis (MIC: 30 µg/mL for gallic acid) and free radical scavenging (IC₅₀: 12.5 µg/mL for DPPH), surpassing ascorbic acid in some assays . Although Elaeocarpine-specific data are absent, these results underscore the therapeutic potential of Elaeocarpus metabolites.

Cytotoxic and Anti-inflammatory Properties

Phaeophytins and diterpenoids from E. floribundus leaves exhibit cytotoxicity against cancer cell lines, though mechanistic details remain unexplored . Such findings hint at Elaeocarpine’s potential applications in oncology, pending targeted studies.

Analytical Profiling Techniques

Chromatographic and Spectroscopic Methods

Gas chromatography-mass spectrometry (GC-MS) of E. serratus leaf extracts identified 2-methoxy-4-methylbenzamide and N-(o-biphenylyl)-5-hydroxypentanamide, highlighting the utility of hyphenated techniques in compound identification . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) remain pivotal for elucidating novel alkaloids .

Challenges in Elaeocarpine Characterization

The absence of Elaeocarpine in current datasets may reflect nomenclature inconsistencies or limited phytochemical exploration. Phylogenetic studies of Elaeocarpus plastomes suggest that increased sampling from understudied regions (e.g., New Guinea) could yield novel alkaloids .

Future Directions and Applications

Bioprospecting and Synthetic Biology

Advances in metabolomics and genome mining could accelerate the discovery of Elaeocarpine and analogs. The ecological adaptation of Elaeocarpus species to diverse climates may drive chemical diversity, offering a reservoir for drug leads .

Pharmacological Validation

Prioritizing in vitro and in vivo assays for isolated alkaloids is critical. For example, the δ-opioid receptor affinity observed in Elaeocarpus compounds warrants investigation into Elaeocarpine’s neuromodulatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume